

# Spectral Analysis of p-Chloroacetanilide: A Technical Guide

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## Compound of Interest

Compound Name: *p*-Chloroacetanilide

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An in-depth guide to the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **p-Chloroacetanilide**, tailored for researchers, scientists, and professionals in drug development.

## Introduction

**p-Chloroacetanilide**, with the chemical formula  $C_8H_8ClNO$ , is a para-substituted aromatic compound.[1] It belongs to the class of acetamides and monochlorobenzenes. This compound is of interest in pharmaceutical research and development due to its structural relation to other pharmacologically active molecules. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control in various stages of drug discovery and manufacturing. This technical guide provides a comprehensive overview of the  $^1H$  NMR,  $^{13}C$  NMR, Infrared (IR), and Mass Spectrometry (MS) data for **p-Chloroacetanilide**, complete with detailed experimental protocols and data visualizations.

## Chemical Structure and Properties

- IUPAC Name: N-(4-chlorophenyl)acetamide
- Synonyms: 4-Chloroacetanilide, N-acetyl-p-chloroaniline
- Molecular Formula:  $C_8H_8ClNO$
- Molecular Weight: 169.61 g/mol

- Melting Point: 176-181 °C
- Boiling Point: 333 °C
- Appearance: Off-white to white crystalline powder

Caption: Chemical structure of **p-Chloroacetanilide**.

## Spectroscopic Data

The following sections present the key spectroscopic data for **p-Chloroacetanilide**, organized for clarity and ease of comparison.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectral Data for **p-Chloroacetanilide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.09	Singlet	1H	-NH (Amide)
7.63	Doublet	2H	Aromatic (H-2, H-6)
7.35	Doublet	2H	Aromatic (H-3, H-5)
2.07	Singlet	3H	-CH <sub>3</sub> (Acetyl)

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>13</sup>C NMR Spectral Data for **p-Chloroacetanilide**

Chemical Shift ( $\delta$ ) ppm	Assignment
168.5	C=O (Amide)
137.8	C-1 (Aromatic)
128.9	C-4 (Aromatic)
128.7	C-3, C-5 (Aromatic)
120.7	C-2, C-6 (Aromatic)
24.0	-CH <sub>3</sub> (Acetyl)

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **p-Chloroacetanilide** (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3290	Strong	N-H Stretch (Amide)
3180, 3120	Medium	C-H Stretch (Aromatic)
1665	Strong	C=O Stretch (Amide I)
1595, 1490	Strong	C=C Stretch (Aromatic Ring)
1540	Strong	N-H Bend (Amide II)
1090	Strong	C-Cl Stretch
825	Strong	C-H Bend (p-disubstituted)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **p-Chloroacetanilide** (Electron Ionization)

m/z	Relative Abundance (%)	Assignment
169	23.4	[M] <sup>+</sup> (Molecular Ion)
171	7.5	[M+2] <sup>+</sup> (Isotope Peak due to <sup>37</sup> Cl)
127	100.0	[M - C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup> (Loss of ketene)
129	32.3	[M - C <sub>2</sub> H <sub>2</sub> O + 2] <sup>+</sup> (Isotope Peak)
92	6.8	[C <sub>6</sub> H <sub>5</sub> Cl] <sup>+</sup>
65	5.9	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>
43	31.8	[CH <sub>3</sub> CO] <sup>+</sup> (Acylium ion)

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are provided below.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

A solution of **p-Chloroacetanilide** (approximately 10-20 mg) was prepared in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The spectra were recorded on a Bruker AC-300 or a 400 MHz NMR spectrometer at ambient temperature.<sup>[1][2][3][4]</sup> Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). For <sup>13</sup>C NMR, a standard proton-decoupled pulse sequence was used.

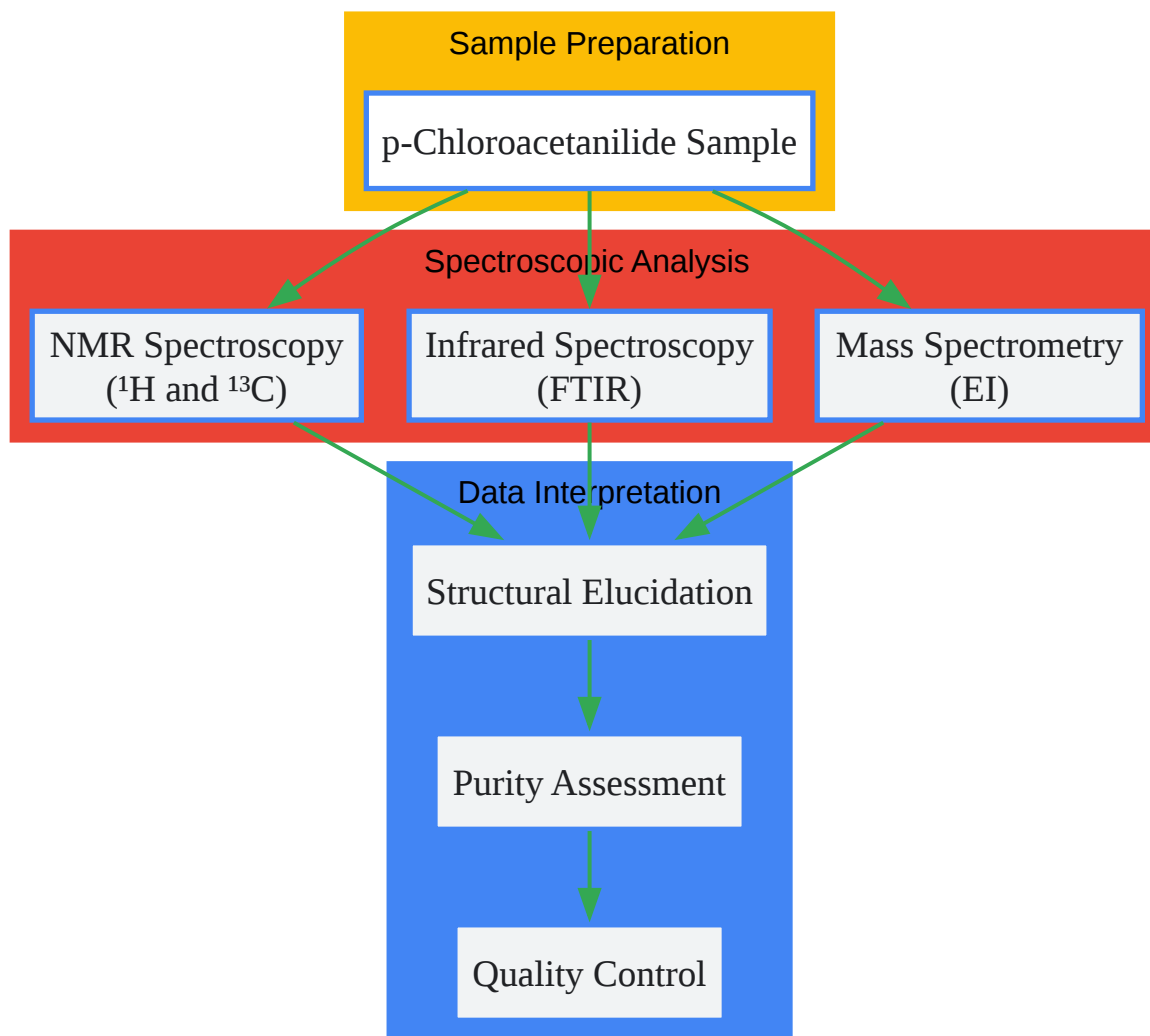
### Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet method. Approximately 1-2 mg of finely ground **p-Chloroacetanilide** was intimately mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).<sup>[5][6][7][8][9]</sup> The mixture was then compressed in a die under high pressure (approximately 8-10 tons) to form a transparent pellet. The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

### Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) source coupled to a mass analyzer.[10][11][12][13][14] The sample was introduced into the ion source, where it was bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged fragments were then separated based on their mass-to-charge ratio ( $m/z$ ).

## Data Visualization



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